

O-2172: A Technical Guide for Researchers

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Compound of Interest

Compound Name: O-2172

Cat. No.: B12762857

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An In-depth Examination of a Carbacyclic Analogue of Methylphenidate for Dopamine Transporter Research

Abstract

O-2172 is a research chemical developed by Organix Inc. that acts as a potent and selective dopamine reuptake inhibitor (DRI).[1] As a carbacyclic analogue of methylphenidate, it presents a unique structural modification where the piperidine ring is replaced by a cyclopentane moiety and a 3,4-dichloro substitution is present on the phenyl ring.[1] This modification, notably the removal of the nitrogen atom, has been a subject of interest in medicinal chemistry, demonstrating that a nitrogen lone pair is not an absolute requirement for high-affinity binding to the dopamine transporter (DAT).[1] This whitepaper provides a comprehensive technical overview of **O-2172**, including its pharmacological properties, experimental protocols for its study, and a discussion of its potential applications in neuroscience research.

Introduction

The study of monoamine transporters, particularly the dopamine transporter (DAT), is crucial for understanding the neurobiology of various neurological and psychiatric conditions, as well as the mechanisms of action of therapeutic agents and drugs of abuse. Methylphenidate is a well-characterized psychostimulant that primarily functions by blocking the reuptake of dopamine and norepinephrine.[2] **O-2172**, as a structural analogue of methylphenidate, offers a valuable tool for probing the structure-activity relationships of DAT ligands. Its carbacyclic nature provides insights into the steric and electronic requirements for transporter binding, independent of the basic nitrogen atom typically found in most DAT inhibitors.

Pharmacology

Mechanism of Action

O-2172 is a potent inhibitor of the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.^[1] This action is expected to lead to enhanced dopaminergic neurotransmission.

Quantitative Pharmacological Data

The primary quantitative data for **O-2172** comes from in vitro binding assays. The inhibitory potency of **O-2172** at the dopamine and serotonin transporters has been determined using radioligand binding assays.

Transporter	Radioligand	IC50 (nM)	Reference
Dopamine Transporter (DAT)	[³ H]WIN 35,428	47	^[3] ^[4] ^[5]
Serotonin Transporter (SERT)	[³ H]Citalopram	7000	^[3] ^[4] ^[5]

Table 1: In vitro binding affinities of **O-2172** for the dopamine and serotonin transporters.

The data clearly indicates that **O-2172** is a selective inhibitor of the dopamine transporter, with a more than 148-fold selectivity over the serotonin transporter. Information regarding its affinity for the norepinephrine transporter (NET) is not currently available in the scientific literature. However, given its structural similarity to methylphenidate, which also inhibits NET, it is plausible that **O-2172** possesses some affinity for this transporter as well.

In Vivo Pharmacology, Pharmacokinetics, and Toxicity

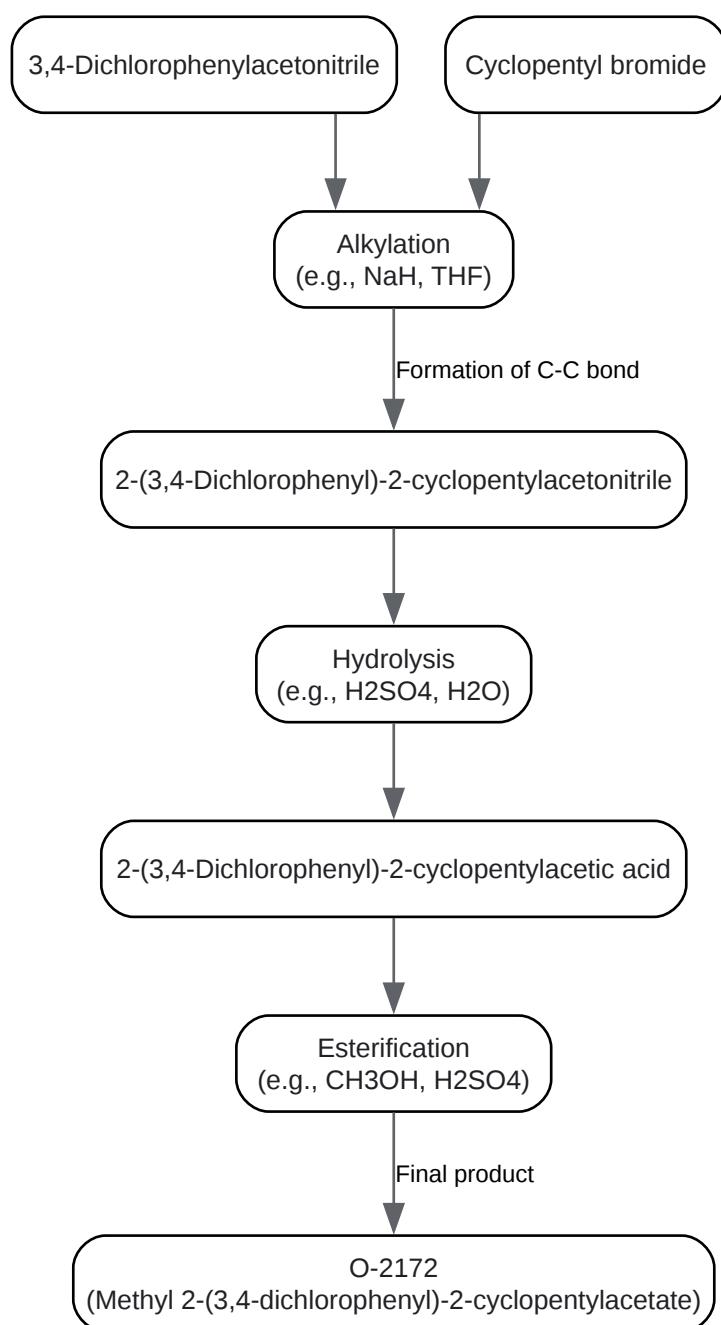
As of the latest available information, there are no published in vivo studies on the pharmacology, pharmacokinetics (e.g., metabolism, half-life, bioavailability), or toxicity of **O-2172**. Research in these areas would be essential to fully characterize the compound's profile and potential as a research tool.

Experimental Protocols

The following sections describe representative experimental protocols for the synthesis and in vitro characterization of **O-2172**, based on methodologies reported for analogous compounds.

Synthesis of O-2172

The synthesis of **O-2172**, a carbacyclic analogue of methylphenidate, can be conceptualized based on the synthesis of similar compounds. A plausible synthetic route is outlined below.



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Caption: Proposed synthetic pathway for **O-2172**.

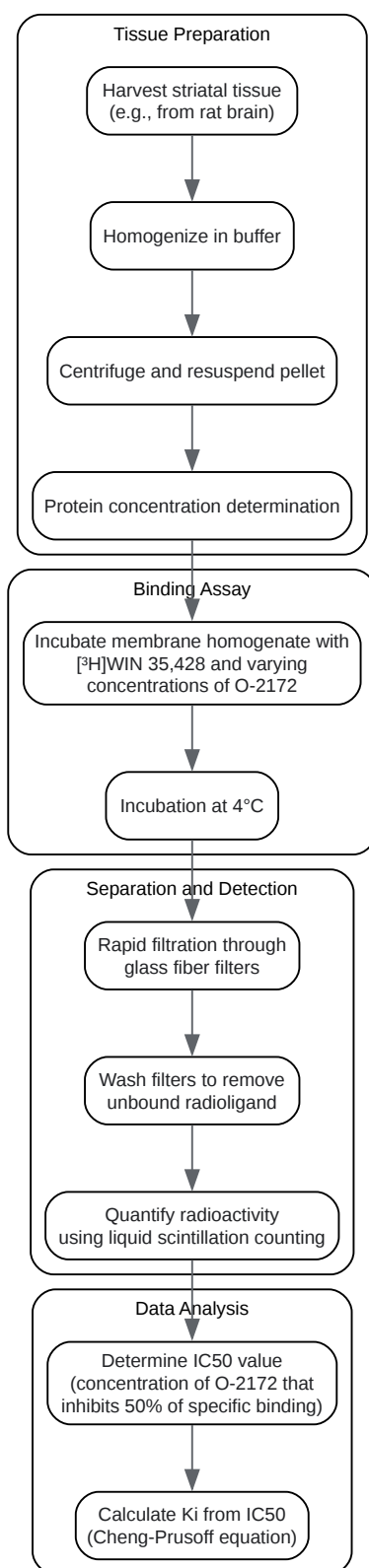
Step 1: Alkylation. 3,4-Dichlorophenylacetonitrile is reacted with cyclopentyl bromide in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). This reaction forms the carbon-carbon bond between the phenylacetonitrile and the cyclopentyl group.

Step 2: Hydrolysis. The resulting nitrile, 2-(3,4-dichlorophenyl)-2-cyclopentylacetonitrile, is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as aqueous sulfuric acid.

Step 3: Esterification. The final step is the esterification of the carboxylic acid to form the methyl ester, **O-2172**. This can be accomplished by reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Dopamine Transporter (DAT) Binding Assay

This protocol is a representative method for determining the binding affinity of **O-2172** to the dopamine transporter using the radioligand [³H]WIN 35,428.



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Caption: Workflow for DAT binding assay.

Materials:

- Rat striatal tissue
- Tris-HCl buffer
- [^3H]WIN 35,428 (radioligand)
- **O-2172** (test compound)
- Cocaine or GBR 12909 (for determining non-specific binding)
- Glass fiber filters
- Scintillation cocktail
- Liquid scintillation counter

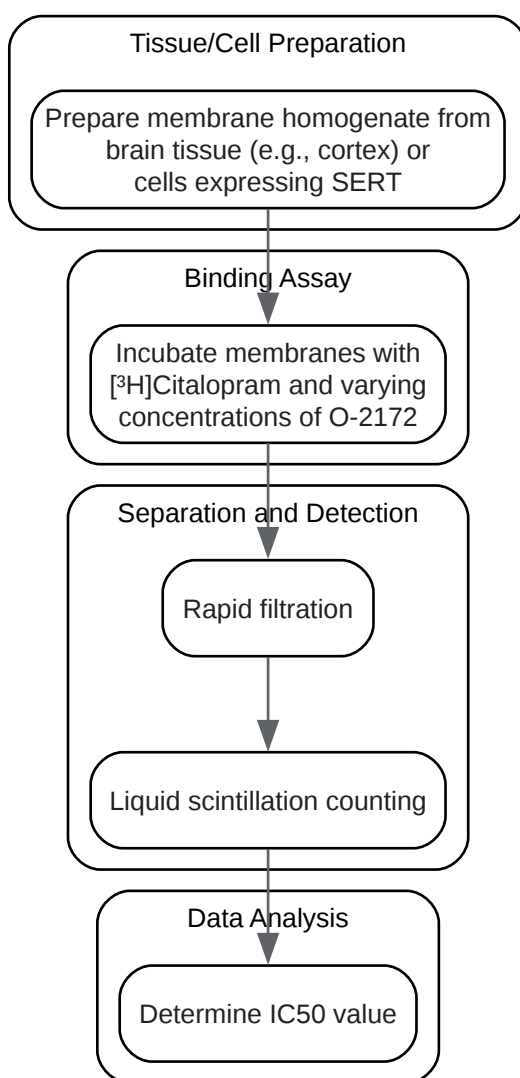
Protocol:

- **Membrane Preparation:** Homogenize fresh or frozen rat striatal tissue in ice-cold buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane suspension.
- **Binding Reaction:** In reaction tubes, combine the membrane preparation, a fixed concentration of [^3H]WIN 35,428, and varying concentrations of **O-2172**. For determining non-specific binding, a separate set of tubes will contain a high concentration of a known DAT inhibitor like cocaine.
- **Incubation:** Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the **O-2172** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Serotonin Transporter (SERT) Binding Assay

A similar protocol to the DAT binding assay is used, with the following modifications:



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